molecular formula C11H12BrFO B580367 1-(5-Bromo-2-fluorophenyl)pentan-1-one CAS No. 1280786-93-7

1-(5-Bromo-2-fluorophenyl)pentan-1-one

Cat. No.: B580367
CAS No.: 1280786-93-7
M. Wt: 259.118
InChI Key: NXVFHYRTBOEYBO-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12BrFO It is a derivative of pentanone, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)pentan-1-one typically involves the reaction of 5-bromo-2-fluorobenzene with pentanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)pentan-1-one involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluorophenyl)butan-1-one
  • 1-(5-Bromo-2-fluorophenyl)ethanone
  • 1-(5-Bromo-2-fluorophenyl)propan-1-one

Uniqueness

1-(5-Bromo-2-fluorophenyl)pentan-1-one is unique due to its specific substitution pattern and chain length. The presence of both bromine and fluorine atoms on the phenyl ring imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs .

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVFHYRTBOEYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682191
Record name 1-(5-Bromo-2-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-93-7
Record name 1-Pentanone, 1-(5-bromo-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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